

3,5-Dimethylhexanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylhexanoic acid

Cat. No.: B1281621

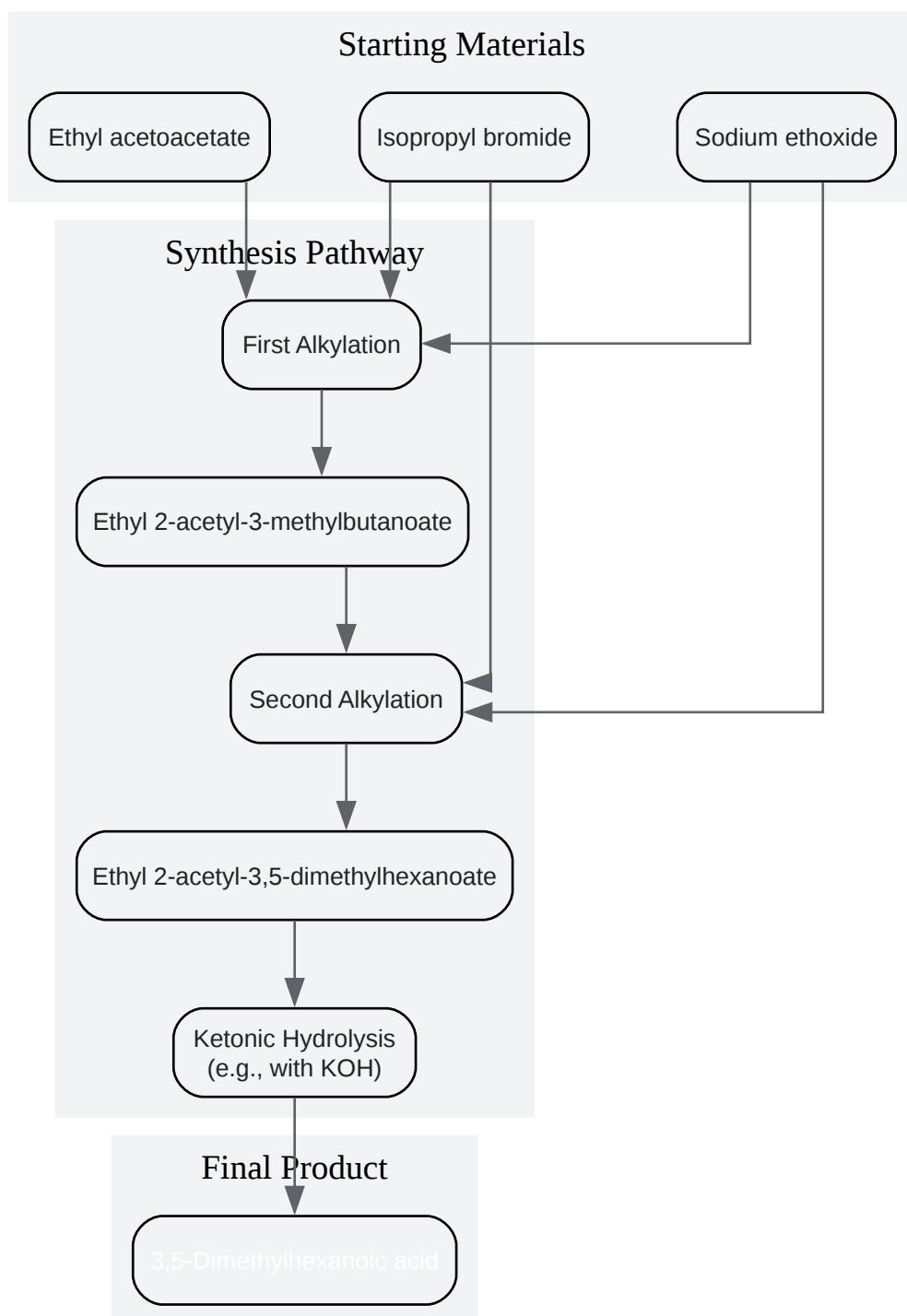
[Get Quote](#)

An In-depth Technical Guide to 3,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dimethylhexanoic acid**, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties


3,5-Dimethylhexanoic acid is a branched-chain fatty acid. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	60308-87-4	[1] [2] [3]
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [2]
Molecular Weight	144.21 g/mol	[1] [2]
IUPAC Name	3,5-dimethylhexanoic acid	[1]
Boiling Point	118.5-119.5 °C (at 14 Torr)	[4]
Density	0.9012 g/cm ³ (at 25 °C)	[4]
pKa (Predicted)	4.80 ± 0.10	[2] [4]
XLogP3 (Predicted)	2.4	[1] [5]

Synthesis of 3,5-Dimethylhexanoic Acid

A detailed, peer-reviewed synthesis protocol for **3,5-Dimethylhexanoic acid** is not readily available in the public domain. However, chemical suppliers list potential upstream products, suggesting possible synthetic routes. One common method for the synthesis of carboxylic acids is the hydrolysis of the corresponding ester. **3,5-Dimethylhexanoic acid** can be synthesized from its ethyl ester, ethyl 3,5-dimethylhexanoate.[\[6\]](#)

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

A potential synthetic workflow for **3,5-Dimethylhexanoic acid**.

Analytical Methodologies

The analysis of **3,5-Dimethylhexanoic acid**, as a short-chain fatty acid, can be performed using gas chromatography-mass spectrometry (GC-MS). Due to its polarity, derivatization is often required to improve its volatility for GC analysis.

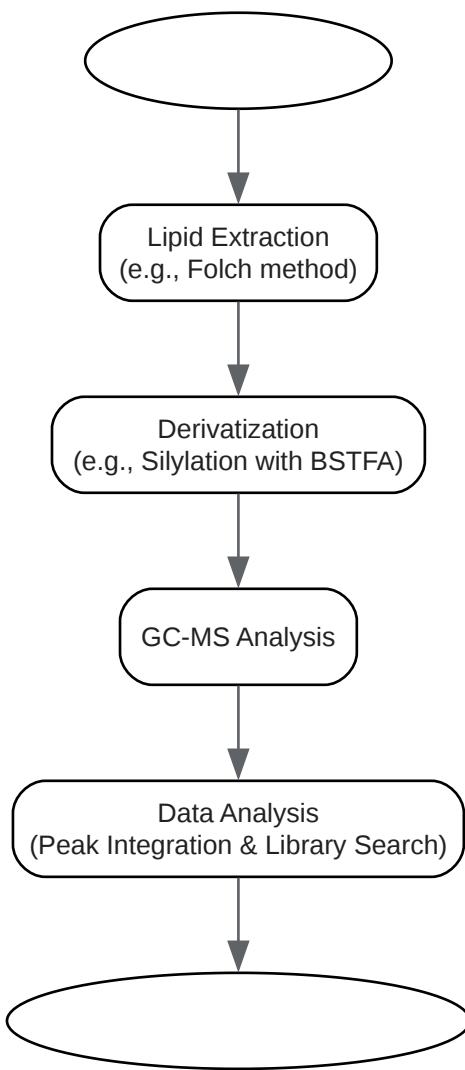
General GC-MS Protocol for Short-Chain Fatty Acids

The following is a general protocol that can be adapted for the analysis of **3,5-Dimethylhexanoic acid**.

1. Sample Preparation (Extraction):

- For biological samples, an extraction is necessary to isolate the fatty acids. A commonly used method is the Folch or Bligh-Dyer extraction using a chloroform/methanol/water system.[7]
- The organic phase containing the lipids is separated and dried, often under a stream of nitrogen.

2. Derivatization:


- To increase volatility, the carboxylic acid group is converted to an ester, typically a methyl ester (FAME) or a silyl ester.
- Acid-catalyzed esterification: Reflux the dried extract with methanolic HCl or BF_3 /methanol.
- Silylation: React the dried extract with a silylating agent such as N,O -bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[8]

3. GC-MS Analysis:

- Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[8]
- Injector: Splitless injection is common for trace analysis.
- Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 50-60°C held for 1-2 minutes, then ramped at 10-20°C/min to a final temperature of 250-300°C.

- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

The following diagram illustrates a typical GC-MS workflow for fatty acid analysis.

[Click to download full resolution via product page](#)

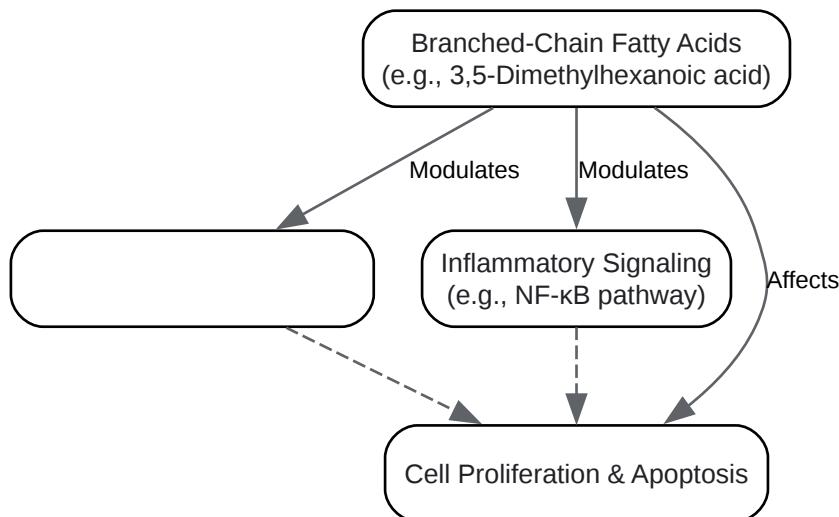
A typical workflow for the GC-MS analysis of fatty acids.

Spectral Data

While full experimental spectra for **3,5-Dimethylhexanoic acid** are not readily available in public databases, the availability of ^{13}C NMR and FTIR spectra has been noted.[\[1\]](#)

Researchers should acquire their own spectral data for confirmation of identity and purity.

Biological Activity and Relevance in Drug Development


There is currently a lack of specific data on the biological activity, signaling pathways, and toxicological profile of **3,5-Dimethylhexanoic acid**. However, the broader class of branched-chain fatty acids (BCFAs) has garnered interest for its diverse biological effects.

Studies on various BCFAs have indicated potential health benefits, including:

- Anti-cancer properties: Some BCFAs have shown cytotoxicity towards cancer cells.[9][10]
- Anti-inflammatory effects: BCFAs may play a role in modulating inflammatory responses.[9][10]
- Metabolic regulation: BCFAs have been implicated in lipid-lowering and improving insulin sensitivity.[9][10][11]
- Neuroprotective actions: Certain BCFAs are being investigated for their neuroprotective potential.[10]

The mechanisms underlying these effects are still under investigation but are thought to involve the modulation of various signaling pathways related to metabolism and inflammation.[10][11] Given the biological activities of other BCFAs, **3,5-Dimethylhexanoic acid** could be a candidate for further investigation in these areas. However, it is crucial to note that minor structural differences can lead to significant changes in biological function.

A general representation of the potential involvement of BCFAs in cellular processes is shown below.

[Click to download full resolution via product page](#)

Potential biological roles of branched-chain fatty acids.

Conclusion

3,5-Dimethylhexanoic acid is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide provides a foundational understanding based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its synthetic pathways, analytical methods, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3,5-DIMETHYLHEXANOIC ACID | 60308-87-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]
- 5. Hexanoic acid, 3,5-dimethyl-, (S)- | C8H16O2 | CID 12830076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-DIMETHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. mimedb.org [mimedb.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [3,5-Dimethylhexanoic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281621#3-5-dimethylhexanoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com